(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate
Overview
Description
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features an isoxazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often include moderate temperatures and the use of nitrile oxides and dipolarophiles .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize waste and maximize yield. The use of continuous flow reactors and green chemistry principles could be employed to achieve this goal.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and computational modeling .
Comparison with Similar Compounds
Similar Compounds
3,5-disubstituted isoxazoles: These compounds share the isoxazole ring structure and have similar reactivity.
Pyrazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Fluoroketamine: A compound with a similar structural motif used in different applications.
Uniqueness
What sets (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-23-17-9-14(10-18(24-2)19(17)25-3)20(22)26-12-15-11-16(21-27-15)13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKVTGMOHMRRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2CC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325399 | |
Record name | (3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794544 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832687-50-0 | |
Record name | (3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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